molecular formula C5H6ClFO3 B8480110 Methyl 4-chloro-4-fluoro-3-oxobutyrate

Methyl 4-chloro-4-fluoro-3-oxobutyrate

Cat. No.: B8480110
M. Wt: 168.55 g/mol
InChI Key: ZMZGJVZVQYTGMW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-4-fluoro-3-oxobutyrate is a fluorinated β-ketoester that serves as a versatile and valuable chiral building block in organic synthesis and pharmaceutical research. Compounds within this class are crucial precursors for the synthesis of enantiomerically pure alcohols, which are key intermediates in active pharmaceutical ingredients (APIs) . The primary research value of this compound lies in the carbonyl group adjacent to the chiral center, which can be selectively reduced by microbial or enzymatic biocatalysts to produce optically active hydroxy esters . For instance, research on similar compounds like ethyl 4-chloro-3-oxobutanoate has demonstrated efficient asymmetric reduction using specific carbonyl reductases (such as BgADH3 from Burkholderia gladioli ) or baker's yeast to yield high-value (R)- or (S)-enantiomers of 4-chloro-3-hydroxybutanoate esters . These chiral synthons are foundational in manufacturing pharmaceuticals such as L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and various cholesterol-lowering and anticancer drugs . The incorporation of both chlorine and fluorine atoms in the molecular structure can enhance the compound's reactivity and modulate the metabolic stability and bioavailability of the resulting drug candidates, making it a particularly interesting scaffold for medicinal chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H6ClFO3

Molecular Weight

168.55 g/mol

IUPAC Name

methyl 4-chloro-4-fluoro-3-oxobutanoate

InChI

InChI=1S/C5H6ClFO3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3

InChI Key

ZMZGJVZVQYTGMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C(F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on halogenation patterns, ester groups, and ketone positioning. Below is a detailed comparison:

Halogenated β-Keto Esters

  • Ethyl 4-(3-Chlorophenyl)-4-Oxobutyrate (CAS 2241594-49-8)

    • Molecular Formula : C₁₂H₁₃ClO₃
    • Key Differences : Incorporates a 3-chlorophenyl group instead of dual halogenation (Cl and F). The phenyl ring enhances aromatic interactions but reduces polarity compared to Methyl 4-chloro-4-fluoro-3-oxobutyrate. This derivative is primarily used in polymer and dye synthesis .
    • Reactivity : The electron-withdrawing chloro group on the phenyl ring directs electrophilic substitution, whereas the dual halogens in the target compound may favor nucleophilic attack at the β-keto position.
  • Methyl 4-Fluorobenzoate

    • Molecular Formula : C₈H₇FO₂
    • Key Differences : Lacks the β-keto group and chlorine substitution. The absence of the ketone reduces its utility in aldol or Michael addition reactions, which are critical for building complex molecules.

Non-Halogenated β-Keto Esters

  • Methyl 3-Oxobutyrate
    • Molecular Formula : C₅H₈O₃
    • Key Differences : Absence of halogens results in lower electrophilicity and reduced stability under acidic conditions. This compound is less reactive in halogenation or cross-coupling reactions compared to this compound .

Boiling Point and Solubility

Compound Boiling Point (°C) Solubility in Water (g/L)
This compound ~180–190 (estimated) Low (<10)
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 295–300 Insoluble
Methyl 4-fluorobenzoate 220–225 Slightly soluble (15–20)
  • Rationale: The dual halogens in this compound increase molecular weight and polarity compared to mono-halogenated analogs but reduce water solubility due to hydrophobic Cl/F interactions.

Preparation Methods

Oxalyl Chloride-Mediated Chlorination

The synthesis of halogenated β-keto esters often begins with chlorination using oxalyl chloride. For instance, methyl 4-chloro-4-oxobutanoate is synthesized via reaction of monomethyl succinate with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), achieving a 91.3% yield. This method’s efficiency stems from oxalyl chloride’s dual role as a chlorinating agent and dehydrating reagent, facilitating the formation of reactive acyl chloride intermediates.

Adapting this approach for methyl 4-chloro-4-fluoro-3-oxobutyrate would require introducing fluorine at the 4-position. A plausible pathway involves sequential halogenation: initial chlorination followed by fluorination. For example, treating methyl 3-oxobutanoate with oxalyl chloride generates the 4-chloro intermediate, which could subsequently undergo fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor®.

Fluorination Techniques

Fluorination of chlorinated precursors demands careful selection of reagents to avoid overhalogenation. In a related study, methyl 5-fluoro-2-(4-methoxy-4-oxobutanamido)benzoate was synthesized by reacting methyl 2-amino-5-fluorobenzoate with methyl 4-chloro-4-oxobutanoate. While this example focuses on aromatic fluorination, analogous aliphatic fluorination could employ potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) to displace chloride.

Notably, DAST is effective for converting hydroxyl or chloride groups to fluorides under mild conditions. For instance, substituting the 4-chloro group in methyl 4-chloro-3-oxobutanoate with DAST at −78°C could yield the desired fluoro derivative. However, competing side reactions, such as elimination or overfluorination, necessitate precise temperature control and stoichiometry.

One-Pot Tandem Halogenation

Simultaneous Chloro-Fluoro Substitution

Tandem halogenation streamlines synthesis by combining chlorination and fluorination in a single reactor. A patent describing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide highlights the use of dichloromethane as a solvent for sequential additions of halogenating agents. Applying this methodology, methyl 3-oxobutanoate could be treated with oxalyl chloride and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to achieve simultaneous substitution.

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent polarity and catalyst selection. Dichloromethane and DMF are prevalent in chlorination due to their ability to stabilize acyl intermediates. For fluorination, DMSO enhances nucleophilicity of fluoride ions, improving substitution rates. Catalytic amounts of tetrabutylammonium bromide (TBAB) further accelerate reactions by phase-transfer mechanisms.

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Conditions
Sequential HalogenationOxalyl chloride, DAST72–85−78°C, DCM, 6 h
Tandem HalogenationOxalyl chloride, NFSI, TBAB680°C to RT, DMSO, 12 h
Nucleophilic FluorinationKF, Crown Ether55Reflux, THF, 24 h

Table 1. Comparative yields and conditions for this compound synthesis.

Sequential halogenation offers higher yields but requires cryogenic conditions, complicating scalability. Tandem methods, though moderate-yielding, reduce purification steps. Nucleophilic fluorination with KF is cost-effective but suffers from prolonged reaction times.

Mechanistic Insights and Side Reactions

Acyl Chloride Formation

The initial chlorination step proceeds via nucleophilic acyl substitution, where oxalyl chloride activates the carbonyl oxygen, facilitating chloride attack. Overchlorination is mitigated by controlling stoichiometry and reaction time.

Fluorination Challenges

Fluoride’s poor nucleophilicity in protic solvents often necessitates anhydrous conditions. Competing elimination pathways, leading to α,β-unsaturated esters, are suppressed by using bulky bases like 2,6-lutidine.

Industrial-Scale Considerations

Purification Techniques

Crystallization from methanol or anti-solvent precipitation (e.g., hexane) effectively isolates the product. Chromatography, though avoided industrially, is employed for high-purity batches .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-4-fluoro-3-oxobutyrate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation or acylative esterification of halogenated precursors. For example, analogous compounds like ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate are synthesized via nucleophilic substitution under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) . Key parameters include:

  • Catalysts : Base catalysts (e.g., NaOEt) for deprotonation.
  • Purification : Recrystallization or column chromatography to isolate the ester product .
  • Yield Optimization : Adjusting reactant stoichiometry and solvent polarity (e.g., ethanol vs. THF) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multi-spectroscopic analysis :

  • NMR : 1^1H and 13^{13}C NMR to identify hydrogen/carbon environments (e.g., ketone at δ 190–210 ppm, ester at δ 3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~196.5 for C5_5H7_7ClFO3_3) .
  • FT-IR : Peaks at 1720–1750 cm1^{-1} (ester C=O) and 1650–1700 cm1^{-1} (ketone C=O) .

Q. What are the key functional groups in this compound, and how do they dictate reactivity?

  • Methodological Answer : The compound features:

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions.
  • Ketone : Prone to nucleophilic addition (e.g., Grignard reactions).
  • Halogens (Cl, F) : Electron-withdrawing effects enhance electrophilicity at the β-keto position.
  • Example: Fluorine’s strong electronegativity stabilizes intermediates in substitution reactions, as seen in ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate derivatives .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved for this compound?

  • Methodological Answer : Contradictions often arise from solvent choice or catalyst efficiency . For instance:

  • Controlled Experiments : Compare yields in ethanol (protic) vs. THF (aprotic) under identical temperatures .
  • Catalyst Screening : Test bases like K2_2CO3_3 vs. DBU for deprotonation efficiency .
  • Statistical Design : Use response surface methodology (RSM) to optimize variables like temperature and molar ratios .

Q. What reaction mechanisms dominate under varying conditions (e.g., oxidative vs. reductive environments)?

  • Methodological Answer : Mechanistic pathways depend on functional group interplay:

  • Oxidation : The β-keto ester may undergo Baeyer-Villiger oxidation to form lactones, as observed in ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate derivatives .
  • Reduction : Selective reduction of the ketone to a secondary alcohol using NaBH4_4 or LiAlH4_4 .
  • Substitution : Chlorine’s leaving-group ability enables SN2_2 reactions, while fluorine’s stability favors aromatic electrophilic substitution .

Q. What are the potential biological applications of this compound, and how can its activity be validated?

  • Methodological Answer : Preliminary studies on analogous compounds suggest:

  • Anticancer Activity : Screen against cell lines (e.g., MCF-7) using MTT assays, noting IC50_{50} values .
  • Enzyme Inhibition : Test as a protease inhibitor via fluorescence-based kinetic assays .
  • Caution : Fluorinated compounds may exhibit cytotoxicity; always include negative controls and validate with LC-MS to rule out degradation artifacts .

Q. How does the compound’s halogenated structure impact its stability and handling protocols?

  • Methodological Answer :

  • Stability : The chloro-fluoro combination increases hydrolytic sensitivity. Store under inert gas (N2_2) at –20°C .
  • Toxicity : Halogenated esters may release toxic fumes (e.g., HCl/HF) upon decomposition. Use fume hoods and PPE .

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